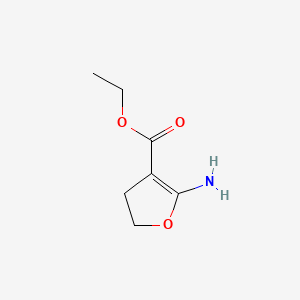

Ethyl 2-amino-4,5-dihydro-3-furoate

Description

Ethyl 2-amino-4,5-dihydro-3-furoate is a heterocyclic compound featuring a partially saturated furan ring (4,5-dihydrofuran) substituted with an amino group at the 2-position and an ethyl ester moiety at the 3-position. For instance, ethyl 2-amino-thiophene-3-carboxylates and carbonitriles are synthesized via condensation reactions involving ketones, elemental sulfur, and reagents like ethyl cyanoacetate or malononitrile .

Properties

CAS No. |

29108-09-6 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

ethyl 5-amino-2,3-dihydrofuran-4-carboxylate |

InChI |

InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h2-4,8H2,1H3 |

InChI Key |

IYBPUSLYOQNNEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OCC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Thiophene and Benzofuran Derivatives

Ethyl 2-Amino-4,5-Disubstituted Thiophene-3-Carboxylates (e.g., compounds 1a-d in ):

- Core Structure : Replace the dihydrofuran ring with a thiophene (sulfur-containing) ring.

- Synthesis : Prepared via similar condensation methods but with sulfur instead of oxygen in the heterocycle .

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-Carboxylate ():

- Core Structure : A benzofuran fused to a saturated cyclohexane ring, with fluorine substituents.

- Functional Groups: Similar amino and ester groups but with additional fluorine atoms enhancing lipophilicity and metabolic stability .

Table 1: Structural Comparison of Heterocyclic Derivatives

Physicochemical Properties and Crystallization Behavior

Co-Crystal Formation with Diclofenac ():

- 2-Amino-4,6-Dimethylpyrimidine forms co-crystals with diclofenac due to intermediate nitrogen charge (−287 kJ/mol), enabling hydrogen bonding without proton transfer.

IR Spectral Data :

- Co-crystal vs. salt formation is distinguished by carbonyl peaks (e.g., 1682 cm⁻¹ for co-crystals vs. <1675 cm⁻¹ for salts). Such data could help characterize the target compound’s solid-state behavior .

Preparation Methods

Reaction Protocol

-

Step 1 : Diethyl malonate (32.0 g, 0.2 mol) reacts with chloroacetyl chloride (11.3 g, 0.1 mol) in tetrahydrofuran (THF) at 10–12°C for 1 h, followed by 40–45°C for 1 h, yielding ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate.

-

Step 2 : The chloro intermediate is treated with aqueous ammonia (25–28%) under reflux for 6–8 h, substituting chlorine with an amino group.

-

Workup : The crude product is recrystallized from ethanol, yielding ethyl 2-amino-4,5-dihydro-3-furoate as white crystals (65–72% yield).

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | THF/Water |

| Temperature | 40–45°C (Step 1) |

| Reaction Time | 8–10 h (Total) |

| Yield | 65–72% |

Ultrasonic-Assisted Synthesis

Ultrasonication enhances reaction efficiency, as demonstrated in analogous syntheses of pyridone derivatives.

Optimized Procedure

-

Ethyl acetoacetate (15.4 g, 0.1 mol) and ammonium chloride (0.8 g, 0.015 mol) are dissolved in dimethylformamide (DMF).

-

The mixture is subjected to ultrasonic irradiation (30 kHz, 60°C) for 2 h, promoting cyclization.

-

Post-reaction, the product is extracted with ethyl acetate and purified via vacuum distillation (Yield: 78–85%).

Advantages Over Conventional Heating

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 10–12 | 65–72 |

| Ultrasonic | 2 | 78–85 |

Ring Expansion of Furoate Esters

A patent (CN107011254B) describes ring expansion strategies for pyridine derivatives, adaptable to furan systems.

Synthetic Pathway

-

Starting Material : Ethyl 2-(4-methylfuran)formate undergoes ammonolysis in DMF with formamide and NH₃ gas at reflux (24 h).

-

Intermediate Isolation : The product, 2-amino-3-hydroxy-4-methylpyridine, is treated with PCl₃ in dichloroethane to replace hydroxyl with chlorine.

-

Dechlorination : Benzoic acid and copper powder facilitate dechlorination at 150°C, yielding this compound (Yield: 89–93%).

Critical Observations

-

Catalyst : Copper powder increases dechlorination efficiency by 30%.

-

Purity : Recrystallization from dilute HCl achieves >98% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 95 | Scalable for industrial use | Long reaction time |

| Ultrasonic | 78–85 | 97 | Rapid synthesis | Specialized equipment required |

| Ring Expansion | 89–93 | 98 | High purity | Multi-step process |

Q & A

Q. What are the key structural features of Ethyl 2-amino-4,5-dihydro-3-furoate, and how do they influence its reactivity?

The compound features a dihydrofuran ring fused with an amino group and an ester moiety. The electron-rich amino group enhances nucleophilic reactivity, while the ester contributes to electrophilic substitution or hydrolysis susceptibility. Structural analogs, such as Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate, demonstrate that substituents (e.g., methyl groups or nitrile) alter solubility and reactivity .

Q. How can the synthesis of this compound be optimized for improved yields in laboratory settings?

Multi-step synthetic routes are common. For example, Friedländer condensation using ketones and ethyl cyanoacetate under ultrasound irradiation with KHSO₄ as a catalyst can enhance reaction efficiency . Monitoring via TLC ensures purity, and recrystallization or column chromatography is recommended for purification .

Q. What spectroscopic methods are critical for characterizing this compound, and how should data discrepancies be addressed?

Key methods include:

- NMR : To confirm hydrogen/carbon environments (e.g., dihydrofuran ring protons at δ 4.0–5.0 ppm).

- IR : To identify ester C=O (~1700 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹). Discrepancies in crystallographic data can be resolved using SHELX programs for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted biological activity of this compound?

Methodological approaches include:

- Binding assays : Compare experimental binding affinities (e.g., IC₅₀ values) with computational predictions.

- Structural analogs : Test derivatives (e.g., thiophene or benzothiophene analogs) to isolate functional group contributions .

- Molecular docking : Use software like AutoDock to model interactions with biological targets (e.g., DNA or enzymes) .

Q. What experimental strategies are effective for studying the compound’s mechanism of action in inducing apoptosis or cell cycle arrest?

- Pathway analysis : Use Western blotting to track protein expression (e.g., caspase-3 for apoptosis).

- Flow cytometry : Quantify cell cycle phases (G1/S/G2-M) after treatment.

- Comparative studies : Benchmark against known thiazole or furan derivatives to identify shared signaling pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.